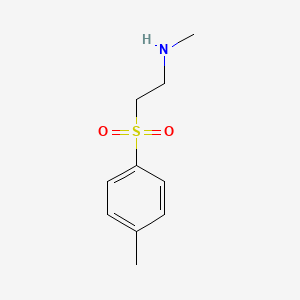

N-methyl-2-tosylethan-1-amine

Description

Overview of Key Research Paradigms in Amine Chemistry

Research in amine chemistry is dynamic and multifaceted, with several key paradigms driving innovation. One major focus is the development of novel catalytic methods for amine synthesis. Transition-metal catalysts, for example, are extensively used for the N-methylation of amines using methanol (B129727) as a sustainable C1 source. These methods offer an environmentally friendlier alternative to traditional alkylating agents.

Another significant research area is the selective functionalization of amines. Given that primary and secondary amines can react multiple times, achieving selective mono-alkylation or mono-acylation is a persistent challenge. Various strategies, including the use of specific catalysts and careful control of reaction conditions, are being explored to overcome this.

The use of amines in the construction of complex molecules is also a central theme. Reductive amination, which involves the reaction of an amine with a ketone or aldehyde followed by reduction, is a powerful tool for forming new carbon-nitrogen bonds. nist.gov Furthermore, reactions like the Hofmann elimination allow for the conversion of amines into alkenes, providing a pathway to different classes of organic compounds. The development of efficient and selective methods for these transformations remains an active area of investigation in organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

N-methyl-2-(4-methylphenyl)sulfonylethanamine |

InChI |

InChI=1S/C10H15NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-7-11-2/h3-6,11H,7-8H2,1-2H3 |

InChI Key |

MJJAJZHOLKMOCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCNC |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl 2 Tosylethan 1 Amine and Analogous Molecular Architectures

Direct Synthesis Approaches to N-methyl-2-tosylethan-1-amine

Direct synthesis methods provide accessible routes to this compound, often starting from readily available precursors. These strategies are fundamental in providing the foundational molecular structure.

Reductive Amination Strategies for N-Methylated Amines

Reductive amination is a highly versatile and widely used method for the formation of amines. wikipedia.org This process involves the reaction of a carbonyl compound, in this case, an aldehyde or ketone bearing a tosyl group, with methylamine (B109427) to form an intermediate imine. youtube.com This imine is then reduced in situ to the desired N-methylated amine. masterorganicchemistry.comyoutube.com

Table 1: Reagents for Reductive Amination

| Carbonyl Precursor | Amine Source | Reducing Agent | Typical Conditions |

| Tosylacetaldehyde | Methylamine | Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727), room temperature |

| Tosylacetaldehyde | Methylamine | Sodium cyanoborohydride (NaBH₃CN) | Mildly acidic (pH ~4-5), Methanol |

| Tosylacetone | Methylamine | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE) |

Nucleophilic Substitution (SN2) Alkylation Utilizing N-Methylamine Precursors

The synthesis of this compound can also be accomplished through nucleophilic substitution (SN2) reactions. doubtnut.com This method involves the alkylation of N-methylamine with a substrate containing a tosyl group and a suitable leaving group. masterorganicchemistry.com A common substrate for this reaction is a 2-tosylethyl halide, where the halide acts as the leaving group.

The reaction proceeds via the attack of the nucleophilic methylamine on the electrophilic carbon atom bearing the leaving group. doubtnut.com The tosyl group is generally stable under these conditions. Over-alkylation, where the product secondary amine reacts further to form a tertiary amine or a quaternary ammonium (B1175870) salt, can be a competing side reaction. masterorganicchemistry.com Controlling the stoichiometry of the reactants and the reaction conditions is crucial to favor the formation of the desired secondary amine. masterorganicchemistry.com An alternative approach involves the ring-opening of a tosylaziridine with methylamine, which can be catalyzed by a mild acid. youtube.com

Table 2: SN2 Alkylation Approaches

| Electrophile | Nucleophile | Leaving Group | Key Considerations |

| 2-Tosylethyl bromide | Methylamine | Bromide | Potential for over-alkylation |

| 2-Tosylethyl chloride | Methylamine | Chloride | Slower reaction than bromide |

| Tosylaziridine | Methylamine | Aziridine (B145994) ring opening | Acid catalysis may be required |

Reduction of Nitro, Nitrile, or Amide Functional Groups to Amine Moieties

Another synthetic strategy involves the reduction of various nitrogen-containing functional groups to the target amine. wikipedia.org This approach begins with a precursor molecule that already contains the carbon skeleton and the tosyl group, with a functional group that can be chemically reduced to an amine.

For instance, a 2-tosylnitroethane precursor can be reduced to the corresponding amine. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a common method for this transformation. commonorganicchemistry.com However, care must be taken as some hydrogenation catalysts can also affect other functional groups. commonorganicchemistry.com Alternatively, a 2-tosylacetonitrile can be reduced to the amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄). researchgate.net Similarly, the reduction of N-methyl-2-tosylacetamide with a powerful reducing agent like LiAlH₄ would also yield this compound. The choice of reducing agent depends on the specific functional group being reduced and the presence of other sensitive groups in the molecule. commonorganicchemistry.com

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues

For applications where specific stereochemistry is required, asymmetric synthesis methods are employed. These techniques introduce chirality in a controlled manner, leading to the formation of a single enantiomer or a highly enantioenriched product.

Application of Chiral Auxiliaries and Catalysts (e.g., Ellman's tert-Butanesulfinamide)

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. rsc.org Ellman's tert-butanesulfinamide is a widely used chiral auxiliary for the asymmetric synthesis of amines. yale.edusigmaaldrich.com The synthesis begins with the condensation of the chiral tert-butanesulfinamide with an appropriate tosylated aldehyde or ketone to form an N-tert-butanesulfinyl imine. sigmaaldrich.comca.gov

The chiral sulfinyl group then directs the nucleophilic addition of a methyl group (from a reagent like a Grignard reagent) to the imine, leading to the formation of a diastereomerically enriched N-tert-butanesulfinyl amine. youtube.com The high degree of stereocontrol is often attributed to a chelated six-membered ring transition state. youtube.com Finally, the chiral auxiliary is cleaved under mild acidic conditions to yield the desired chiral primary amine, which can then be N-methylated if required. rsc.orgca.gov This method has proven to be robust for the synthesis of a wide variety of chiral amines. yale.edusigmaaldrich.com

Table 3: Asymmetric Synthesis using Ellman's Auxiliary

| Step | Reagents & Conditions | Purpose |

| Imine Formation | (R)- or (S)-tert-Butanesulfinamide, Ti(OEt)₄, THF | Formation of chiral N-sulfinyl imine |

| Nucleophilic Addition | MeMgBr, THF, -78 °C | Diastereoselective addition of methyl group |

| Auxiliary Cleavage | HCl in Methanol | Removal of the chiral auxiliary to yield the amine |

Asymmetric Hydrogenation and Transfer Hydrogenation of Imine Intermediates

Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral amines. nih.govacs.org This technique involves the reduction of a prochiral imine intermediate using hydrogen gas in the presence of a chiral transition metal catalyst. nih.gov Catalysts based on rhodium and ruthenium, complexed with chiral ligands, are frequently used for this purpose. rsc.orgresearchgate.netresearchgate.net

In a typical process, the imine precursor to this compound is subjected to hydrogenation under a hydrogen atmosphere with a chiral catalyst. The catalyst creates a chiral environment that favors the addition of hydrogen to one face of the imine, resulting in the formation of one enantiomer in excess. youtube.com

Asymmetric transfer hydrogenation offers an alternative where the hydrogen source is not H₂ gas but an organic molecule like isopropanol (B130326) or formic acid. nih.govrsc.org This can be advantageous for laboratory-scale synthesis. nih.gov Ruthenium catalysts are particularly effective for the asymmetric transfer hydrogenation of imines. nih.gov The choice of catalyst, ligand, and reaction conditions is critical for achieving high enantioselectivity. acs.orgresearchgate.net

Enzymatic Approaches for Chiral Amine Synthesis

The synthesis of chiral amines, which are crucial building blocks for pharmaceuticals and other high-value chemicals, has been significantly advanced by the use of enzymatic methods. nih.govnih.gov These biocatalytic approaches offer high chemo-, regio-, and stereoselectivity under mild, aqueous conditions, presenting a green alternative to traditional chemical routes that often require harsh conditions and heavy metals. nih.gov While most biocatalysts are known for synthesizing primary amines, the demand for secondary and tertiary amines in pharmaceuticals has driven the development of enzymes capable of producing these more complex structures. nih.gov

Key enzymes in the synthesis of chiral amines include transaminases (TAs), amine dehydrogenases (ADHs), and imine reductases (IREDs), also known as reductive aminases (RedAms). nih.govrsc.org For the synthesis of secondary amines like this compound, IREDs and RedAms are particularly relevant. rsc.orgresearchgate.net These enzymes catalyze the asymmetric reductive amination of a ketone with a primary or secondary amine. rsc.org The reaction proceeds through an imine intermediate which is then reduced to the corresponding amine. researchgate.net

The synthesis of chiral secondary amines can be achieved by reacting a ketone with a primary amine in the presence of an IRED and a cofactor, typically NAD(P)H. rsc.org To regenerate the expensive cofactor, a dehydrogenase such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH) is often employed in a coupled-enzyme system, using a simple cosubstrate like formate or glucose. nih.govacs.org

Recent advancements have led to the development of one-pot biocatalytic cascades that combine multiple enzymatic steps to produce complex chiral amines from simple starting materials. acs.orgacs.org For instance, an ene-reductase (ERed) can be combined with an IRed to convert α,β-unsaturated ketones into chiral secondary amines with two stereocenters in high purity. nih.govacs.org The compatibility of different enzyme classes, such as transaminases and monoamine oxidases, in one-pot cascades further expands the synthetic possibilities for constructing diverse chiral amine frameworks. researchgate.net

The substrate scope of these enzymes has been significantly broadened through protein engineering techniques like directed evolution and rational design. nih.gov This has enabled the synthesis of a wide range of chiral amines, including those with bulky substituents, which were previously challenging to produce. nih.gov The industrial application of these biocatalytic methods is exemplified by the large-scale synthesis of pharmaceutical ingredients like sitagliptin, demonstrating their scalability and economic viability. wiley.com

Table 1: Key Enzymes in Chiral Amine Synthesis

| Enzyme Class | Reaction Catalyzed | Typical Amine Product | Cofactor |

|---|---|---|---|

| Transaminases (TAs) | Asymmetric amination of ketones | Primary amines | Pyridoxal phosphate (B84403) (PLP) |

| Amine Dehydrogenases (ADHs) | Reductive amination of ketones/aldehydes | Primary amines | NAD(P)H |

| Imine Reductases (IREDs) / Reductive Aminases (RedAms) | Asymmetric reduction of imines | Secondary and tertiary amines | NAD(P)H |

| Monoamine Oxidases (MAOs) | Oxidation of amines to imines | Used in deracemization processes | FAD |

| Ene-Reductases (EReds) | Reduction of C=C double bonds | Used in cascades to prepare saturated ketones | NAD(P)H |

Functional Group Interconversions on Precursor Molecules

The tosyl group is a valuable functional group in organic synthesis, often used as a protecting group for amines or to convert alcohols into good leaving groups for nucleophilic substitution reactions. wikipedia.orgmasterorganicchemistry.com The introduction of a tosyl group onto an ethane-1-amine scaffold can be achieved through several methods, primarily involving the reaction of the amine or a precursor alcohol with tosyl chloride (TsCl). youtube.com

A common strategy involves the tosylation of an alcohol precursor, such as N-methylethanolamine. The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. youtube.comkhanacademy.org This reaction is typically carried out in the presence of a base like pyridine, which neutralizes the HCl generated during the reaction. masterorganicchemistry.comkhanacademy.org The resulting tosylate ester is an excellent leaving group, far superior to the original hydroxyl group. masterorganicchemistry.com This allows for a subsequent SN2 reaction with a nucleophile. For the synthesis of this compound, the tosyl group is directly incorporated and remains in the final product.

Alternatively, a primary or secondary amine can be directly tosylated. The reaction of an amine with tosyl chloride in the presence of a base yields a sulfonamide. sci-hub.se This method is widely used for the protection of amines. wikipedia.org For a molecule like this compound, one could envision starting from N-methylethanolamine, where the amino group is first protected, followed by tosylation of the hydroxyl group, and subsequent deprotection of the amine. However, a more direct route would be the tosylation of N-methylethanolamine at the hydroxyl group.

The choice of reaction conditions, such as solvent and base, can be crucial for achieving high yields and preventing side reactions. Traditional methods often employ organic solvents, but greener alternatives using water have been developed. sci-hub.sersc.org

A key synthetic strategy towards this compound involves the derivatization of a ketone precursor, specifically a 2-tosylethan-1-one analogue. The most prominent transformation for this purpose is reductive amination. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Reductive amination is a powerful method for forming C-N bonds and is widely used for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. masterorganicchemistry.comlibretexts.org The process involves two main steps: the reaction of the ketone with an amine to form an intermediate imine (or iminium ion), followed by the reduction of this intermediate to the final amine. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing this compound, a suitable 2-tosyl ketone would be reacted with methylamine. The reaction is typically performed as a one-pot procedure where the ketone, amine, and a reducing agent are combined. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective. masterorganicchemistry.comorganic-chemistry.org These reagents are mild enough to selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com

The reaction conditions are generally mild and tolerate a wide range of functional groups. organic-chemistry.org For instance, the reaction can be carried out in solvents like dichloroethane or tetrahydrofuran, sometimes with an acid catalyst like acetic acid to facilitate imine formation. organic-chemistry.org The choice of catalyst and reaction conditions can also be used to control the stereochemical outcome in asymmetric reductive aminations, often employing chiral catalysts or biocatalysts. rsc.orgresearchgate.net

The synthesis of the required 2-tosyloxy ketone precursors can be achieved from various starting materials. For example, they can be prepared from olefins through a one-pot epoxidation, arylsulfonic acid displacement, and oxidation sequence. baranlab.org Alternatively, ketones can be directly converted to α-tosyloxy ketones by reaction with arylsulfonic acids in the presence of an oxidizing agent like diacetoxyiodobenzene. baranlab.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Substrates | Notes |

|---|---|---|---|

| Sodium borohydride | NaBH4 | Aldehydes, Ketones, Imines | Can reduce starting carbonyls. |

| Sodium cyanoborohydride | NaBH3CN | Imines, Iminium ions | Selective for imines over ketones/aldehydes. masterorganicchemistry.com |

| Sodium triacetoxyborohydride | NaBH(OAc)3 | Imines, Iminium ions | A milder and less toxic alternative to NaBH3CN. masterorganicchemistry.comorganic-chemistry.org |

| Catalytic Hydrogenation (e.g., Pd/C, PtO2) | H2, catalyst | Aldehydes, Ketones, Imines | Can reduce other functional groups. |

| Trichlorosilane | HSiCl3 | Ketones with secondary aryl amines | Used with a Lewis base activator. researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of sulfonamides, including this compound, can be made more environmentally benign by adopting these principles. sci-hub.sersc.org

A key aspect of green sulfonamide synthesis is the use of water as a solvent, replacing volatile organic compounds (VOCs). sci-hub.sersc.org Several methodologies have been developed for conducting sulfonylation reactions in aqueous media, often under mild, room temperature conditions. sci-hub.se For example, the reaction of sulfonyl chlorides with amines can be performed in water with a simple inorganic base like sodium carbonate to scavenge the generated HCl. sci-hub.se This approach not only reduces solvent waste but also simplifies product isolation, which can often be achieved by simple filtration after acidification. rsc.org

Another green strategy is the use of catalytic methods. Instead of stoichiometric reagents, catalytic amounts of substances can be used to promote the desired transformation, leading to higher atom economy and reduced waste. For instance, nano-Ru/Fe3O4 has been reported as a catalyst for the direct coupling of alcohols and sulfonamides through a domino dehydrogenation-condensation-hydrogenation sequence. nih.govacs.org This avoids the pre-activation of the alcohol and uses the alcohol itself as a benign starting material.

Solvent-free reaction conditions, such as those achieved through mechanochemistry (ball-milling), represent another significant advancement in green synthesis. rsc.org A solvent-free, one-pot, two-step mechanochemical process has been developed for sulfonamide synthesis from disulfides. This method involves a tandem oxidation-chlorination followed by amination, mediated by solid reagents, thus avoiding bulk solvent use entirely. rsc.org

Furthermore, biocatalytic methods, as discussed in section 2.2.3, are inherently green. nih.gov They operate under mild conditions (neutral pH, ambient temperature and pressure) in aqueous environments, are highly selective (reducing the need for protecting groups and minimizing byproducts), and the catalysts (enzymes) are biodegradable. nih.govwiley.com The application of enzymes like IREDs for the synthesis of this compound from a ketone precursor would align well with green chemistry principles. rsc.org

By integrating these strategies—such as using water as a solvent, employing catalytic or biocatalytic methods, and exploring solvent-free conditions—the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Reactivity and Chemical Transformations of N Methyl 2 Tosylethan 1 Amine

Nucleophilic Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic center, capable of reacting with various electrophiles. However, the electron-withdrawing nature of the adjacent p-toluenesulfonyl (tosyl) group moderately reduces its nucleophilicity compared to simple secondary alkylamines.

The secondary amine of N-methyl-2-tosylethan-1-amine readily undergoes N-alkylation and N-acylation.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond through a nucleophilic substitution (SN2) mechanism. youtube.com Treatment with alkyl halides, such as methyl iodide or ethyl bromide, in the presence of a base to neutralize the generated acid, yields the corresponding tertiary amine. youtube.commsu.edu While secondary amines can sometimes be prone to over-alkylation to form quaternary ammonium (B1175870) salts, the deactivating effect of the tosyl group can help in achieving mono-alkylation under controlled conditions. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in a polar aprotic solvent.

N-Acylation: The amine can be acylated using electrophilic acylating agents like acid chlorides or anhydrides to form a stable tertiary sulfonamide. libretexts.orgchemguide.co.uk This reaction is generally rapid and high-yielding. For instance, reacting this compound with acetyl chloride in the presence of a tertiary amine base (e.g., triethylamine) would yield N-acetyl-N-methyl-2-tosylethan-1-amine. chemguide.co.ukmnstate.edu

| Reaction Type | Electrophile Example | Product Structure | General Conditions |

| N-Alkylation | Methyl Iodide (CH₃I) | N,N-dimethyl-2-tosylethan-1-amine | Base (e.g., K₂CO₃), Polar Aprotic Solvent (e.g., DMF) |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-acetyl-N-methyl-2-tosylethan-1-amine | Base (e.g., Et₃N), Aprotic Solvent (e.g., CH₂Cl₂) |

| N-Sulfonylation | Benzenesulfonyl Chloride | N-(phenylsulfonyl)-N-methyl-2-tosylethan-1-amine | Base (e.g., Pyridine), Aprotic Solvent |

Secondary amines react with aldehydes and ketones in what is known as a condensation reaction. libretexts.orglibretexts.org The initial nucleophilic attack of the amine on the carbonyl carbon forms a carbinolamine intermediate. Unlike primary amines which then eliminate water to form a neutral imine, the carbinolamine from a secondary amine cannot eliminate water in the same way without losing an alkyl group. Instead, upon protonation of the hydroxyl group and subsequent elimination of water, a positively charged iminium ion is formed. mnstate.edu

This reaction is typically catalyzed by acid and involves the removal of water to drive the equilibrium towards the product. The resulting iminium ion is a potent electrophile and can participate in further reactions, such as the Mannich reaction.

Reactions Involving the Tosylamide Moiety

The tosyl group (p-toluenesulfonyl) is a robust functional group, often employed as a protecting group for amines due to its stability under a wide range of conditions. wikipedia.org However, it can be cleaved or participate in specific transformations when required.

Common strategies include:

Reductive Cleavage: Strong reducing agents can cleave the nitrogen-sulfur bond. nih.gov Reagents like sodium in liquid ammonia, sodium naphthalenide, or samarium diiodide are effective. organic-chemistry.orgresearchgate.net More recently, methods using low-valent titanium have also been reported. organic-chemistry.org

Acidic Hydrolysis: The sulfonamide bond is highly resistant to acid hydrolysis. However, under forcing conditions with strong acids such as HBr in acetic acid, often with a scavenger like phenol (B47542) at elevated temperatures, the tosyl group can be removed. wikipedia.org

| Deprotection Method | Reagents | General Conditions |

| Reductive (Dissolving Metal) | Sodium (Na) in liquid Ammonia (NH₃) | Low temperature (-78 °C to -33 °C) |

| Reductive (Electron Transfer) | Sodium Naphthalenide | THF, Room Temperature |

| Acidic Hydrolysis | HBr, Phenol | Heat (e.g., 100 °C) |

While less common for a simple ethylamine (B1201723) derivative, the tosyl group can be an active participant in certain molecular transformations.

Rearrangements: In specific molecular frameworks, particularly those with unsaturation, the tosyl group can undergo migration. For example, metal-catalyzed cycloisomerization reactions of N-tosyl compounds containing allenes or acetylenes can proceed with a 1,3- or 1,4-rearrangement of the tosyl group. acs.org While not directly applicable to the saturated ethyl chain of the parent compound, this highlights the potential reactivity of the sulfonyl moiety.

Cyclizations: The tosylamide nitrogen can act as a nucleophile in intramolecular cyclization reactions. researchgate.netresearchgate.net If the ethyl chain of this compound were modified to contain a good leaving group at an appropriate position, an intramolecular SN2 reaction could lead to the formation of a cyclic product, such as a tosylated aziridine (B145994) or azetidine (B1206935) derivative.

Transformations on the Ethane (B1197151) Backbone

The reactivity of the ethane backbone in this compound and its derivatives is characterized by its susceptibility to intramolecular reactions, leading to significant structural reorganization. The presence of a nucleophilic nitrogen atom and an electrophilic carbon center, facilitated by the tosyl group, dictates the primary transformations observed on the C1-C2 bond of the ethane moiety.

Intramolecular Cyclization to Form Aziridinium (B1262131) Salts

A key transformation involving the ethane backbone of this compound derivatives is the intramolecular nucleophilic attack of the nitrogen atom on the C2 carbon, leading to the formation of a three-membered heterocyclic ring system known as an aziridinium salt. This reaction is a powerful method for the synthesis of N-methyl-N-tosylaziridinium ions, which are valuable intermediates in organic synthesis.

The process is typically initiated by converting the hydroxyl group of a precursor, such as N-methyl-N-tosyl-2-aminoethanol, into a good leaving group, for instance, by tosylation to form a tosylate. In the presence of a base, the nitrogen atom, rendered nucleophilic, attacks the electrophilic C2 carbon, displacing the leaving group and forming the strained aziridinium ring.

Reaction Scheme:

Where LG is a leaving group (e.g., another tosyl group).

This intramolecular cyclization is a well-established method for the synthesis of N-activated aziridines. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous N-tosyl-2-amino alcohols. Research has shown that N-tosylated amino alcohols can be efficiently converted to N-tosyl aziridines. nih.govlibretexts.org The N-methyl substituent on the nitrogen atom in the target molecule would lead to the formation of a quaternary aziridinium ion.

Detailed research findings on related intramolecular cyclizations to form aziridines are summarized in the table below:

| Reactant | Reagents & Conditions | Product | Key Findings |

| N-Tosyl-2-amino alcohols | TsCl, KOH, H2O/CH2Cl2 | N-Tosylaziridines | Efficient one-pot synthesis of N-tosylaziridines from 2-amino alcohols. libretexts.org |

| N-Tosyl-2-amino alcohols | TsCl, K2CO3, MeCN | N-Tosylaziridines | Alternative method using potassium carbonate in acetonitrile (B52724), particularly for more substituted amino alcohols. libretexts.org |

| O-Tosyl phytosphingosines | - | Jaspines (via aziridinium intermediate) | Mechanistic studies show the importance of stereochemistry in the intramolecular cyclization to form complex heterocyclic structures. nih.gov |

Potential for Elimination Reactions

While intramolecular cyclization is a prominent pathway, the ethane backbone also possesses the structural requirements for elimination reactions. In the presence of a strong, non-nucleophilic base, a β-elimination reaction could theoretically occur, leading to the formation of N-methyl-N-tosylvinylamine.

Reaction Scheme:

However, the high propensity for intramolecular cyclization to form the energetically favorable five-membered transition state leading to the aziridinium salt often makes this elimination pathway less competitive. The Hofmann elimination, a classic elimination reaction of amines, typically requires quaternization of the nitrogen followed by treatment with a strong base like silver oxide. libretexts.org In the case of this compound, the nitrogen is already part of a sulfonamide, which influences its reactivity and may favor cyclization over elimination under many conditions.

Mechanistic Investigations of Reactions Involving N Methyl 2 Tosylethan 1 Amine

Reaction Pathway Elucidation and Transition State Analysis

The reactions of N-methyl-2-tosylethan-1-amine are expected to be dominated by the nucleophilic character of the secondary amine and the presence of the tosyl group, which is an excellent leaving group. The primary reaction pathways would likely involve nucleophilic substitution or elimination.

Computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool for elucidating the reaction pathways and analyzing the transition states. For a potential intramolecular cyclization, DFT calculations could model the transition state geometry, revealing the bond-forming and bond-breaking processes. Such calculations would likely show a transition state where the nitrogen atom's lone pair attacks the carbon atom bearing the tosyl group, with simultaneous elongation of the carbon-oxygen bond of the tosylate.

For intermolecular reactions, such as N-alkylation, the transition state would involve the approach of the amine to an alkyl halide. The geometry of this transition state can be computed to understand the steric and electronic factors governing the reaction.

Kinetic Studies and Rate-Determining Step Identification

Kinetic studies are crucial for understanding the mechanism of a reaction. For reactions involving this compound, the rate of reaction would typically be monitored by techniques like UV-vis spectroscopy or NMR spectroscopy.

The rate law for a reaction provides insight into the molecularity of the rate-determining step. For instance, in a bimolecular nucleophilic substitution reaction with an alkyl halide (RX), the rate law would likely be:

Rate = k[this compound][RX]

This second-order rate law would indicate that both the amine and the alkyl halide are involved in the slowest step of the reaction. The rate-determining step is the highest energy barrier that the reactants must overcome to form products.

Kinetic isotope effect (KIE) studies could also be employed to probe the rate-determining step. For example, replacing the N-H proton with deuterium (B1214612) could reveal if this bond is broken in the rate-determining step.

Role of Catalysts and Ligand Design in Reaction Outcomes

Catalysts can significantly influence the rate and selectivity of reactions involving amines. For N-methylation reactions, transition metal catalysts, such as those based on ruthenium, are often employed. These catalysts can operate via a "borrowing hydrogen" mechanism, where the alcohol (e.g., methanol) is temporarily oxidized to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the methylated amine.

The design of the ligands coordinated to the metal center is critical for catalyst activity and selectivity. For a hypothetical cross-coupling reaction involving this compound, the choice of ligand on a palladium or copper catalyst could influence the reaction's efficiency. Bulky, electron-rich phosphine (B1218219) ligands, for example, can promote the oxidative addition and reductive elimination steps in a catalytic cycle. The denticity of the ligand, or the number of coordination sites it provides, also plays a crucial role in stabilizing the metal center and dictating the geometry of the catalytic complex.

Influence of Solvent Systems and Reaction Environment

The choice of solvent can have a profound impact on the kinetics and mechanism of a reaction. For reactions involving charged species or polar transition states, polar protic or aprotic solvents are generally preferred. For example, a nucleophilic substitution reaction involving this compound would likely proceed faster in a polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) than in a nonpolar solvent like toluene. This is because polar solvents can stabilize the charged transition state, lowering the activation energy.

Protic solvents can also participate in the reaction by forming hydrogen bonds with the amine, which can affect its nucleophilicity. The reaction environment, including temperature and pressure, also plays a significant role. Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation.

The table below summarizes the expected effect of different solvent types on a hypothetical SN2 reaction involving this compound.

| Solvent Type | Example(s) | Expected Effect on SN2 Reaction Rate | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Stabilizes the polar transition state without solvating the nucleophile excessively. |

| Polar Protic | Water, Ethanol, Methanol (B129727) | Moderate | Solvates and stabilizes the transition state, but also solvates the amine nucleophile through hydrogen bonding, reducing its reactivity. |

| Nonpolar | Toluene, Hexane, Benzene | Low | Poorly solvates polar transition states, leading to a higher activation energy. |

Intermediate Characterization and Spectroscopic Analysis

The direct observation and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. For reactions involving this compound, various spectroscopic techniques could be employed to identify transient species.

For example, in a reaction where an intermediate iminium ion is formed, its presence could be confirmed by electrospray ionization mass spectrometry (ESI-MS), which can detect charged species in solution. NMR spectroscopy is another powerful tool for characterizing intermediates. By running the reaction at low temperatures, it may be possible to slow down the reaction enough to observe the signals of the intermediate species.

In situ infrared (IR) spectroscopy could also be used to monitor the disappearance of reactants and the appearance of intermediates and products by tracking their characteristic vibrational frequencies. For example, the N-H stretch of the starting amine would decrease in intensity, while new peaks corresponding to the product would emerge.

Computational Chemistry Approaches to N Methyl 2 Tosylethan 1 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic landscape and energetic properties of N-methyl-2-tosylethan-1-amine. These methods, such as Density Functional Theory (DFT) and ab initio calculations, solve approximations of the Schrödinger equation to determine the molecule's electronic structure. This information is crucial for predicting molecular geometry, stability, and spectroscopic properties.

A key application is the determination of the conformational space of flexible molecules. For instance, a combined experimental and quantum chemical study on the structurally related N-methyl-2-aminoethanol revealed that its stability is governed by a delicate balance of intramolecular non-covalent interactions. nih.govnih.gov The analysis showed that the two most stable conformations are significantly stabilized by an intramolecular hydrogen bond between the hydroxyl and amino groups (OH···N). nih.gov

Using similar methodologies for this compound, one could predict the preferred three-dimensional structures by calculating the relative energies of its various possible rotamers. The large, electron-withdrawing tosyl group would significantly influence the molecule's geometry and electronic distribution compared to simpler amino alcohols. Calculations would focus on the torsional angles around the C-C, C-N, and C-S bonds to locate energy minima on the potential energy hypersurface.

Table 1: Hypothetical Calculated Energetic Properties for this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kJ/mol) | Key Intramolecular Interaction | Dipole Moment (Debye) |

| Conformer A (Extended) | B3LYP/6-31G(d) | 0.00 | Minimal Steric Hindrance | 3.5 |

| Conformer B (Folded) | B3LYP/6-31G(d) | 8.52 | N-H···O (Sulfonyl) Interaction | 5.2 |

| Conformer C (Gauche) | B3LYP/6-31G(d) | 12.15 | Steric Repulsion | 4.1 |

Note: This table is illustrative, based on principles of computational chemistry. Actual values would require specific calculations for this compound.

The electronic properties derived from these calculations, such as atomic charges and the energies of frontier molecular orbitals (HOMO and LUMO), are essential for understanding the molecule's reactivity. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations excel at describing static structures, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.govnih.gov

For this compound, an MD simulation would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent). The system's trajectory is then calculated over a period, typically nanoseconds to microseconds. Analysis of this trajectory reveals:

Conformational Preferences : The simulation shows which conformations are most frequently adopted in a specific environment, providing a dynamic picture that complements the static energy calculations from quantum chemistry. researchgate.net

Solvent Structuring : It details how solvent molecules arrange themselves around the solute, particularly around the polar amine and sulfonyl groups and the nonpolar methyl and phenyl groups.

Intermolecular Interactions : The strength and lifetime of hydrogen bonds or other non-covalent interactions between this compound and the solvent can be quantified using tools like the Radial Distribution Function (RDF). ump.edu.my

MD simulations are particularly useful for understanding how the molecule behaves in a realistic chemical environment, which is critical for predicting its role in a larger chemical or biological system. nih.gov

Prediction of Reactivity, Selectivity, and Stereoselectivity Parameters

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, including their rate, regioselectivity, and stereoselectivity. For reactions involving this compound, DFT calculations are often employed to map out the potential energy surface of the reaction. rsc.orgresearchgate.net

Key computational approaches include:

Frontier Molecular Orbital (FMO) Theory : The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants can predict how they will interact. For example, in a reaction where this compound acts as a nucleophile, its HOMO would interact with the LUMO of an electrophile.

Conceptual DFT : Reactivity indices such as chemical potential, hardness, and electrophilicity (ω) can be calculated to classify reactants and predict the direction of charge transfer. researchgate.netresearchgate.net An analysis of local reactivity, using tools like Parr functions, can identify the specific atoms within the molecule that are most likely to participate in a reaction. researchgate.net

Transition State (TS) Analysis : By locating the transition state structure for a given reaction pathway, chemists can calculate the activation energy barrier. The pathway with the lowest activation energy is typically the most favorable. Comparing the activation energies for different regio- or stereoisomeric pathways allows for the prediction of selectivity. rsc.orgresearchgate.net For instance, in cycloaddition reactions, this method can determine whether an endo or exo product is favored. researchgate.net

These predictive models allow researchers to understand why a particular outcome is observed experimentally and to forecast the results for new, untested reactions. researchgate.net

Rational Design of Catalysts and Reagents for this compound Transformations

Computational methods enable the rational, in silico design of catalysts and reagents specifically tailored for transformations involving this compound. Instead of relying on trial-and-error, researchers can computationally screen potential catalysts to identify candidates with the highest predicted activity and selectivity. nih.gov

The design process often involves:

Defining the Desired Transformation : Identifying the specific bond to be formed or broken in this compound.

Proposing a Catalytic Mechanism : Hypothesizing a step-by-step mechanism involving a catalyst.

Modeling the Reaction Pathway : Using quantum chemical methods to calculate the energy profile of the catalyzed reaction. The key goal is to find a catalyst that significantly lowers the activation energy of the desired pathway compared to the uncatalyzed reaction and any competing side reactions.

Optimizing the Catalyst Structure : Systematically modifying the catalyst's structure (e.g., changing ligands on a metal center or functional groups on an organocatalyst) and recalculating the energy profile to maximize its effectiveness.

This approach can accelerate the discovery of new catalysts for synthesizing complex molecules from precursors like this compound, saving significant time and resources. nih.gov

In Silico Screening and Virtual Reaction Pathway Exploration

In silico screening and virtual reaction pathway exploration represent a high-throughput computational approach to chemical discovery. These methods leverage computational power to explore a vast chemical space of potential reactions and mechanisms that would be infeasible to investigate experimentally.

For this compound, this could involve:

Virtual Reactant Screening : Computationally "reacting" this compound with a large library of virtual compounds. The reactivity and selectivity of each potential reaction pair can be rapidly estimated using simplified computational models or reactivity indices. Promising hits can then be subjected to more rigorous DFT calculations.

Reaction Pathway Exploration : Automated tools can search for low-energy reaction pathways connecting reactants to products. These algorithms can uncover unexpected reaction mechanisms or novel transformations that might not be intuitively obvious to a chemist. By mapping the entire network of possible reactions, researchers can identify the most viable synthetic routes.

These computational strategies serve as a powerful hypothesis-generation tool, guiding experimental efforts toward the most promising areas and minimizing failures in the lab. nih.gov They are integral to modern chemical research for discovering new reactions and understanding complex reaction networks.

Applications and Synthetic Utility of N Methyl 2 Tosylethan 1 Amine As a Key Intermediate

Precursor for the Synthesis of Complex Secondary and Tertiary Amine Derivatives

N-methyl-2-tosylethan-1-amine is a valuable starting material for the synthesis of a wide array of complex secondary and tertiary amine derivatives. The presence of the N-methyl group provides a foundational secondary amine, while the tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions at the adjacent carbon atom. This allows for the introduction of various substituents, leading to the creation of diverse and structurally complex amines.

One common approach involves the reaction of this compound with a variety of nucleophiles. This can include alkyl halides, aryl halides, and other electrophilic reagents. The tosyl group is displaced by the incoming nucleophile, resulting in the formation of a new carbon-nucleophile bond and the extension of the carbon chain. This method provides a straightforward route to a broad range of substituted N-methyl amines.

Furthermore, the secondary amine functionality of this compound can be further elaborated. For instance, it can undergo N-alkylation or N-arylation reactions to produce tertiary amines. This dual reactivity, combining the lability of the tosyl group with the nucleophilicity of the amine, makes this compound a highly adaptable precursor for constructing complex amine architectures. These resulting amines are often key components in pharmaceuticals, agrochemicals, and materials science.

For example, a general method for the synthesis of N-methylalkylamines has been developed, highlighting the utility of such precursors. orgsyn.org This method often involves the reaction of a primary amine with a methylating agent, followed by further functionalization. The use of this compound provides a more direct route to certain complex N-methylated amines by leveraging the reactivity of the tosyl group.

The synthesis of N-methyl secondary amines can also be achieved through reductive amination of aldehydes and ketones. researchgate.net While this is a different synthetic strategy, the resulting N-methyl amine products are similar in structure to those that can be derived from this compound, underscoring the importance of this structural motif in organic synthesis.

| Reactant | Reaction Type | Product Class |

| Alkyl Halide | Nucleophilic Substitution | Substituted N-methyl-2-alkylethan-1-amines |

| Aryl Halide | Nucleophilic Substitution | Substituted N-methyl-2-arylethan-1-amines |

| Organometallic Reagent | Nucleophilic Substitution | Branched N-methyl-2-alkylethan-1-amines |

| Amine | N-Alkylation | Tertiary Amines |

Building Block for Chiral Amine Synthesis with Defined Stereochemistry

Chiral amines are of paramount importance in the pharmaceutical and fine chemical industries, as the stereochemistry of a molecule can dramatically influence its biological activity. nih.gov this compound can serve as a valuable building block in the synthesis of chiral amines with well-defined stereochemistry. This is often achieved through asymmetric synthesis strategies, where a chiral catalyst or auxiliary is used to control the stereochemical outcome of a reaction.

One approach involves the asymmetric reduction of an imine derived from this compound. The tosyl group can influence the stereochemical course of the reduction, leading to the preferential formation of one enantiomer over the other. The choice of reducing agent and chiral catalyst is crucial in achieving high enantioselectivity.

Alternatively, this compound can be used in diastereoselective reactions. By reacting it with a chiral substrate, a pair of diastereomers can be formed. These diastereomers often have different physical properties, allowing for their separation by techniques such as chromatography or crystallization. Once separated, the desired diastereomer can be converted into the target chiral amine.

The synthesis of chiral amines can also be accomplished through enzymatic methods, which often provide high stereoselectivity. nih.gov While not directly involving this compound as a substrate in all cases, these enzymatic methods highlight the demand for efficient routes to chiral amines, a demand that can be met in part by the use of versatile building blocks like this compound.

A patent for a process to prepare chiral amines with at least two chiral centers highlights the industrial relevance of such compounds. google.com This process involves the formation of an imine from a ketone and a primary amine, followed by enantioselective reduction. The principles of this process can be applied to the synthesis of chiral amines derived from this compound.

| Strategy | Key Feature | Outcome |

| Asymmetric Reduction | Chiral Catalyst | Enantiomerically enriched amine |

| Diastereoselective Reaction | Chiral Substrate | Separable diastereomers |

| Enzymatic Resolution | Enzyme | Enantiomerically pure amine |

Role in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science, with a vast number of pharmaceuticals and functional materials incorporating these structural motifs. openmedicinalchemistryjournal.comnih.govcymitquimica.com this compound can be a key player in the construction of these important ring systems.

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic carbon (due to the tosyl leaving group), makes it an ideal candidate for intramolecular cyclization reactions. By carefully designing the reaction conditions, the nitrogen atom can attack the carbon bearing the tosyl group, leading to the formation of a nitrogen-containing ring. The size of the resulting heterocycle is determined by the length of the carbon chain between the amine and the tosyl group.

For example, intramolecular cyclization of this compound itself would lead to the formation of a three-membered aziridine (B145994) ring. By starting with a modified precursor where the carbon chain is extended, larger rings such as pyrrolidines, piperidines, and azepanes can be synthesized.

Furthermore, this compound can participate in intermolecular reactions to form heterocycles. For instance, it can react with a molecule containing two electrophilic centers to form a larger heterocyclic system. The versatility of this approach allows for the synthesis of a wide variety of nitrogen-containing heterocycles with diverse substitution patterns.

The use of chiral N-tert-butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles demonstrates a powerful strategy for constructing these ring systems with stereocontrol. beilstein-journals.org While not directly using this compound, the principles of using a chiral auxiliary to guide the formation of a heterocyclic ring can be applied to syntheses starting from this versatile intermediate.

| Reaction Type | Reactant(s) | Product Class |

| Intramolecular Cyclization | This compound (or derivative) | Aziridines, Pyrrolidines, Piperidines |

| Intermolecular Cyclization | This compound + Dielectrophile | Various Nitrogen Heterocycles |

Development of Novel Methodologies in Organic Synthesis

The unique reactivity of this compound makes it a valuable tool for the development of new synthetic methodologies. Organic chemists are constantly seeking more efficient, selective, and sustainable ways to construct chemical bonds and build complex molecules. The properties of this compound can be exploited to achieve these goals.

For instance, the tosyl group can be used as a handle for transition metal-catalyzed cross-coupling reactions. By reacting this compound with a suitable organometallic reagent in the presence of a catalyst, new carbon-carbon or carbon-heteroatom bonds can be formed under mild conditions. This opens up new avenues for the synthesis of previously inaccessible molecules.

The development of new methods for the N-methylation of amines using methanol (B129727) over heterogeneous catalysts is an area of active research. rsc.org While this compound is already N-methylated, the study of such reactions provides insights into the broader context of amine synthesis and functionalization.

Furthermore, the synthesis of α,γ-chiral trifluoromethylated amines through the stereospecific isomerization of α-chiral allylic amines represents a novel approach to the synthesis of complex chiral amines. researchgate.net This type of innovative thinking, focused on developing new transformations and strategies, is what drives the field of organic synthesis forward. The unique combination of functional groups in this compound makes it a promising substrate for the exploration of new and undiscovered chemical reactions.

| Methodology | Key Feature | Potential Application |

| Transition Metal Catalysis | Cross-coupling reactions | Formation of new C-C and C-X bonds |

| Novel Cyclization Strategies | Tandem or cascade reactions | Efficient construction of complex heterocycles |

| Development of New Protecting Groups | Utilizing the tosyl group | Orthogonal protection strategies |

Future Research Directions and Perspectives in N Methyl 2 Tosylethan 1 Amine Chemistry

Exploration of Novel Reactivity Patterns and Transformation Cascades

The unique combination of a nucleophilic secondary amine and an electrophilically activatable tosyl group within the same molecule makes N-methyl-2-tosylethan-1-amine an intriguing substrate for the exploration of novel reactivity patterns and transformation cascades. Future research could focus on intramolecular reactions to construct heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. researchgate.net

For instance, under basic conditions, intramolecular cyclization could lead to the formation of N-methyl-aziridine or other ring systems, depending on the reaction conditions and the nature of the base used. Furthermore, the tosyl group can serve as a leaving group in various substitution and elimination reactions. libretexts.org The N-methylamine moiety can be engaged in a wide range of reactions, including further alkylation to form quaternary ammonium (B1175870) salts, acylation to yield amides, and participation in various coupling reactions. libretexts.orgorganic-chemistry.org

The development of one-pot reactions and tandem sequences originating from this compound could provide efficient pathways to complex molecular architectures. For example, a sequence involving an initial intermolecular reaction at the amine, followed by an intramolecular cyclization involving the tosyl group, could be envisioned. The exploration of such transformation cascades, potentially catalyzed by transition metals, could lead to the discovery of novel and efficient synthetic methods. researchgate.net

Table 1: Potential Transformation Cascades of this compound

| Starting Material | Reagents and Conditions | Potential Product(s) | Reaction Type |

| This compound | Strong, non-nucleophilic base | N-methyl-aziridine | Intramolecular Cyclization |

| This compound | Acyl chloride, base | N-acyl-N-methyl-2-tosylethan-1-amine | N-Acylation |

| This compound | Alkyl halide | N,N-dimethyl-2-tosylethan-1-ammonium halide | N-Alkylation |

| This compound | Aryl halide, Palladium catalyst, base | N-aryl-N-methyl-2-tosylethan-1-amine | Buchwald-Hartwig Amination |

Integration with Flow Chemistry and Automated Synthetic Platforms

The integration of this compound chemistry with enabling technologies such as flow chemistry and automated synthesis platforms holds significant promise for accelerating research and development. researchgate.net Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to scale up reactions seamlessly. amt.ukvapourtec.com

Future research could involve the development of continuous flow processes for the synthesis of this compound itself, as well as for its subsequent transformations. researchgate.netacs.org For example, the tosylation of N-methylethanolamine could be performed in a flow reactor, followed by in-line purification, to produce the target compound in a continuous and efficient manner. Subsequent reactions, such as the cyclization or functionalization of this compound, could also be translated to flow conditions, potentially enabling the exploration of reaction conditions that are not easily accessible in batch.

Automated synthesis platforms can be employed for the high-throughput screening of reaction conditions, catalysts, and substrates for reactions involving this compound. This would allow for the rapid optimization of reaction protocols and the discovery of new reactivity. The combination of flow chemistry and automation could lead to the development of fully automated systems for the synthesis and evaluation of libraries of compounds derived from this compound.

Advancements in Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic strategy, and future research on this compound should prioritize the development of sustainable and environmentally benign protocols. rsc.org This includes the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste generation. semanticscholar.orgchemrxiv.org

For the synthesis of this compound, alternative N-methylation strategies that avoid the use of toxic and hazardous reagents like methyl iodide should be explored. nih.gov Catalytic N-methylation using methanol (B129727) or carbon dioxide as a C1 source represents a more sustainable approach. organic-chemistry.orgnih.gov Similarly, the development of catalytic methods for the tosylation step would be beneficial.

In the subsequent reactions of this compound, the use of earth-abundant metal catalysts or organocatalysts should be prioritized over precious metal catalysts. Mechanochemical methods, such as ball milling, could also be investigated as a solvent-free alternative for certain transformations. researchgate.net The development of efficient recycling strategies for catalysts and reagents would further enhance the sustainability of the developed synthetic protocols.

Application of Advanced Spectroscopic and Analytical Techniques for In-Situ Monitoring

A detailed understanding of reaction mechanisms and kinetics is crucial for the development of robust and efficient synthetic methods. The application of advanced spectroscopic and analytical techniques for the in-situ monitoring of reactions involving this compound will be instrumental in gaining these insights. acs.org

Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), in-situ NMR spectroscopy, and online mass spectrometry can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of a reaction. This data can be used to elucidate reaction pathways, identify transient intermediates, and determine kinetic parameters.

The integration of these in-situ monitoring techniques with flow chemistry platforms is particularly powerful, allowing for rapid reaction profiling and optimization. For example, a flow reactor coupled with in-line analytics could be used to quickly screen a wide range of reaction conditions and identify the optimal parameters for a given transformation of this compound.

Table 2: Application of In-Situ Analytical Techniques for Monitoring a Hypothetical Reaction of this compound

| Analytical Technique | Information Gained | Application in a Hypothetical Cyclization Reaction |

| In-situ FTIR (ReactIR) | Real-time tracking of functional group changes | Monitoring the disappearance of the S=O stretch of the tosyl group and the appearance of new bands corresponding to the cyclized product. |

| In-situ NMR | Structural elucidation of intermediates and products | Identifying the formation of transient intermediates and confirming the structure of the final cyclic product without the need for isolation. |

| Online HPLC/MS | Quantitative analysis of reaction components | Quantifying the conversion of the starting material and the formation of the product and any byproducts in real-time. |

Synergistic Approaches Combining Experimental and Computational Research Paradigms

The synergy between experimental and computational chemistry offers a powerful approach to accelerate the discovery and development of new chemical reactions and processes. ijrpr.comgoogle.comrsc.org In the context of this compound, computational modeling can provide valuable insights into its structure, reactivity, and spectroscopic properties, thereby guiding experimental investigations. researchgate.netnih.gov

Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, calculate activation barriers, and determine the thermodynamics of potential transformations of this compound. This can help in identifying promising reaction conditions and in understanding the origins of observed selectivity. Computational methods can also be used to predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the characterization of new compounds.

A synergistic workflow would involve using computational predictions to design experiments, followed by the use of experimental results to validate and refine the computational models. This iterative process can lead to a deeper understanding of the underlying chemistry and facilitate the rational design of new and improved synthetic methods for the functionalization of this compound.

Table 3: Illustrative Synergistic Experimental-Computational Workflow

| Step | Experimental Approach | Computational Approach |

| 1 | Synthesis and characterization of this compound. | Calculation of the optimized geometry, electronic structure, and spectroscopic properties of the starting material. |

| 2 | Screening of catalysts and reaction conditions for a target transformation. | DFT calculations to model the reaction mechanism with different catalysts and predict reaction barriers and product distributions. |

| 3 | In-situ monitoring of the optimized reaction to identify intermediates. | Calculation of the structures and energies of potential intermediates and transition states to support the proposed mechanism. |

| 4 | Isolation and characterization of the final product. | Prediction of the spectroscopic properties of the product to aid in its structural confirmation. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-methyl-2-tosylethan-1-amine, and what mechanistic considerations guide these methods?

- Answer : The compound can be synthesized via reductive amination using aldehydes/ketones and amines with catalysts like Pd/NiO under hydrogen atmospheres (25°C, 10 hours) . Alternative routes include nickel-catalyzed amination of aryl chlorides with amides in solvents like DMF, requiring optimization of catalyst loading and reaction time (e.g., 35°C for 24 hours) . Mechanistically, reductive amination involves imine formation followed by hydrogenation, while nickel catalysis relies on oxidative addition and transmetallation steps.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

- Answer :

- ¹H/¹³C NMR : Critical for confirming amine proton environments (e.g., δ ~2.3 ppm for N-methyl groups) and aromatic/tosyl substituents .

- IR Spectroscopy : Identifies sulfonyl (S=O stretching at ~1350-1150 cm⁻¹) and amine (N-H stretching at ~3300 cm⁻¹) functional groups .

- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in reductive amination?

- Answer : Key variables include:

- Catalyst Selection : Pd/NiO shows high efficiency (up to 98% yield) compared to homogeneous catalysts due to improved stability and recyclability .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .

- Temperature/Time : Lower temperatures (25°C) minimize side reactions, while extended reaction times (10–24 hours) ensure complete conversion .

- Table 1 : Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1.1–2.0 wt% | ↑ 80–98% |

| Solvent | DMF/Toluene | ↑ 15–20% |

| H₂ Pressure | 1 bar | No significant |

Q. What strategies resolve contradictions in experimental outcomes, such as inconsistent yields or spectral data, during synthesis?

- Answer :

- Reproducibility Checks : Verify catalyst activity (e.g., Pd/NiO vs. Ni(COD)₂) and solvent purity .

- Data Validation : Cross-reference NMR/IR with NIST databases to confirm peak assignments .

- Statistical Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., temperature vs. catalyst loading) .

Q. How do thermodynamic properties (e.g., ΔrG°) influence the stability and reactivity of this compound?

- Answer : The free energy of reaction (ΔrG°) for amine derivatives, such as analogous alanine systems (~39.89 kJ/mol), provides insights into reaction spontaneity and equilibrium . For this compound, computational modeling (e.g., DFT) can predict stability under varying conditions, guiding solvent/catalyst selection.

Methodological Guidance

Q. What safety protocols are critical when handling this compound in large-scale syntheses?

- Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates .

- Waste Management : Segregate sulfonyl-containing byproducts for professional disposal .

Q. How can researchers validate the purity of this compound for mechanistic studies?

- Answer :

- Chromatography : HPLC/GC-MS with standards to quantify impurities (<1%) .

- Elemental Analysis : Confirm C/H/N/S ratios match theoretical values .

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .

Data Contradiction Analysis

Q. Why might catalytic reductive amination yield discrepancies occur across studies, and how can they be addressed?

- Answer : Discrepancies often stem from:

- Catalyst Deactivation : Pd/NiO may degrade under moisture; pre-drying solvents mitigates this .

- Substrate Purity : Impure aldehydes/amines reduce yields; employ distillation or chromatography .

- Reaction Monitoring : Use in-situ FTIR or GC to track intermediate formation and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.